Metkephamid acetate (ester)

Description

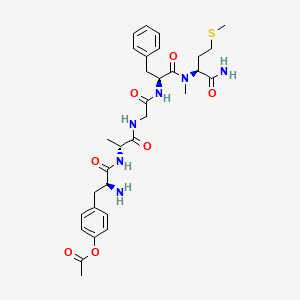

Structure

2D Structure

Properties

CAS No. |

69924-15-8 |

|---|---|

Molecular Formula |

C31H42N6O7S |

Molecular Weight |

642.8 g/mol |

IUPAC Name |

[4-[(2S)-2-amino-3-[[(2R)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-oxopropyl]phenyl] acetate |

InChI |

InChI=1S/C31H42N6O7S/c1-19(35-30(42)24(32)16-22-10-12-23(13-11-22)44-20(2)38)29(41)34-18-27(39)36-25(17-21-8-6-5-7-9-21)31(43)37(3)26(28(33)40)14-15-45-4/h5-13,19,24-26H,14-18,32H2,1-4H3,(H2,33,40)(H,34,41)(H,35,42)(H,36,39)/t19-,24+,25+,26+/m1/s1 |

InChI Key |

PRTBXHKXQNGVQR-DCSNJQJVSA-N |

SMILES |

CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N(C)C(CCSC)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)OC(=O)C)N |

Isomeric SMILES |

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N(C)[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)OC(=O)C)N |

Canonical SMILES |

CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N(C)C(CCSC)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)OC(=O)C)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

XAGFM |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-O-acetyl-Ala-2-N-Me-Met-enkephalinamide enkephalinamide-Met, O-Ac-Ala(2)-N(2)-Me- enkephalinamide-Met, O-acetylalanyl(2)-N(2)-methyl- Lilly 127623 Met-enkephalinamide, O-Ac-Ala(2)-N(2)-Me- methionine-enkephalinamide, O-Ac-Ala(2)-N(2)-Me- metkephamid acetate O-acetyl-2-alanyl-2-N-methyl-methionine enkephalinamide |

Origin of Product |

United States |

Historical Context and Discovery of Metkephamid Acetate Ester

Early Opioid Peptide Research and Enkephalin Discovery

The mid-1970s marked a pivotal era in neuropharmacology, characterized by an intense scientific effort to uncover the endogenous substances within the body that interact with opiate receptors. nih.gov For years, it was understood how external opiates like morphine exerted their effects, but the body's own equivalent remained elusive. This quest culminated in 1975 with the landmark discovery by John Hughes and Hans Kosterlitz's team, who isolated and identified the first endogenous opioid peptides from the brain. nih.govnih.gov These were two small, related peptides named [Met]enkephalin and [Leu]enkephalin. nih.govmdpi.com

This discovery was a conceptual breakthrough, revealing for the first time that small peptides could act as agonists at the same receptors as a non-peptide alkaloid like morphine. tandfonline.com The enkephalins, with the amino acid sequences Tyr-Gly-Gly-Phe-Met and Tyr-Gly-Gly-Phe-Leu respectively, were found to be derived from a larger precursor protein called proenkephalin. nih.govtaylorandfrancis.com Further research soon identified other families of opioid peptides, such as endorphins and dynorphins, each processed from distinct precursors. nih.govtandfonline.com These naturally occurring peptides were shown to be involved in various physiological functions, including pain modulation. tandfonline.comtaylorandfrancis.com

Table 1: Timeline of Early Opioid Peptide Discovery

| Year | Discovery | Significance |

|---|---|---|

| 1973 | Identification of native opioid receptors in the brain and gastrointestinal tract. nih.gov | Provided the first direct evidence of specific binding sites for opiates, suggesting the existence of endogenous ligands. |

| 1975 | Isolation and sequencing of [Met]enkephalin and [Leu]enkephalin by Hughes and Kosterlitz. nih.govnih.gov | Identified the first endogenous opioid peptides, launching a new field of research into the body's internal pain-control systems. |

| Post-1975 | Discovery of other opioid peptides like β-endorphin and dynorphins. nih.govmdpi.com | Revealed a complex system of multiple opioid peptide families derived from different precursors (proopiomelanocortin, prodynorphin). nih.gov |

Rationale for Metkephamid (B1676504) Acetate (B1210297) (Ester) Development as a [Met]enkephalin Analog

While the discovery of enkephalins was revolutionary, their therapeutic potential was severely limited by their biochemical properties. The natural enkephalins have an extremely short biological half-life, lasting only seconds in vivo. wikipedia.orgucl.ac.uk They are rapidly broken down by enzymes called peptidases, which cleave the peptide bonds, particularly the Tyr-Gly bond, inactivating the molecule. mdpi.com This rapid degradation meant that natural enkephalins were not systemically active and could not be practically used as analgesics.

This inherent instability prompted a wave of research focused on creating synthetic analogs of enkephalins. researchgate.net The primary goal was to modify the peptide structure to protect it from enzymatic degradation while preserving or even enhancing its affinity for opioid receptors. ucl.ac.ukresearchgate.net Scientists hypothesized that by making strategic substitutions to the amino acid sequence and modifying the N- and C-terminals, they could create a molecule that was both potent and stable enough to produce sustained effects after systemic administration. wikipedia.orgnih.gov This rationale directly led to the development of Metkephamid as a chemically stabilized analog of [Met]enkephalin, designed to overcome the metabolic fragility of the parent peptide. ucl.ac.uk

Initial Characterization and Introduction of Metkephamid Acetate (Ester) in Scientific Literature

Metkephamid, also referred to as metkephamid acetate or by its developmental code LY-127,623, emerged from these research efforts as a promising synthetic opioid peptide. wikipedia.orgnih.gov It is a pentapeptide analog of [Met]enkephalin with the amino acid sequence Tyr-D-Ala-Gly-Phe-(N-Me)-Met-NH₂. wikipedia.org Its introduction into the scientific literature occurred in the early 1980s. nih.gov

The initial characterization of Metkephamid revealed several key structural modifications designed to confer stability against proteolytic enzymes. wikipedia.orgucl.ac.uk These changes included:

Substitution at position 2: The natural L-Alanine was replaced with a D-Alanine. This change is critical for providing resistance to aminopeptidases. nih.govmdpi.com

N-methylation of the fifth amino acid: The methionine residue was N-methylated. wikipedia.orgucl.ac.uk

C-terminal modification: The carboxyl terminus was converted to a carboxamide (-NH₂). ucl.ac.uk

These alterations proved highly effective. While [Met]enkephalin is degraded in seconds, Metkephamid was shown to have a half-life of approximately 60 minutes, demonstrating significantly enhanced stability. wikipedia.orgucl.ac.uk Early in-vitro studies characterized Metkephamid as a potent agonist with high affinity for both the delta (δ) and mu (μ) opioid receptors, being roughly equipotent at both. wikipedia.orgnih.gov It was found to be a systemically active analgesic that could readily penetrate the blood-brain barrier. wikipedia.orgnih.gov

Table 2: Comparative Properties of [Met]enkephalin and Metkephamid

| Property | [Met]enkephalin | Metkephamid |

|---|---|---|

| Amino Acid Sequence | Tyr-Gly-Gly-Phe-Met | Tyr-D-Ala-Gly-Phe-(N-Me)-Met-NH₂ wikipedia.org |

| Stability | Very low; rapidly degraded by peptidases. mdpi.com | High; protected from enzymatic degradation. wikipedia.org |

| Biological Half-life | Seconds wikipedia.orgucl.ac.uk | ~60 minutes wikipedia.org |

| Systemic Activity | Inactive | Active nih.gov |

| Key Structural Features | Natural L-amino acids, free carboxyl terminus. taylorandfrancis.com | D-Ala at position 2, N-methylation at position 5, C-terminal amide. wikipedia.orgucl.ac.uk |

Chemical Synthesis and Derivatization Strategies of Metkephamid Acetate Ester

Synthetic Routes for Metkephamid (B1676504) Acetate (B1210297) (Ester) and Related Peptides

The synthesis of a modified pentapeptide like Metkephamid can be approached through two primary strategies: solution-phase peptide synthesis (SPPS) and solid-phase peptide synthesis (SPPS). Both methods have been successfully employed for the synthesis of enkephalin analogs and other complex peptides.

Solution-Phase Peptide Synthesis Methodologies

Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), was the first method developed for creating peptides and remains a viable option, especially for large-scale synthesis. sci-hub.semdpi.com This method involves the stepwise coupling of amino acids or peptide fragments in a suitable solvent. mdpi.comnih.gov

A common approach in SPPS is the fragment condensation strategy, where smaller peptide fragments are synthesized and purified individually before being coupled together to form the final, longer peptide chain. researchgate.netresearchgate.net For a pentapeptide like Metkephamid, a (2+3) or (3+2) fragment condensation is a feasible route. For instance, a dipeptide fragment such as Boc-Tyr(tBu)-D-Ala-OH could be coupled with a tripeptide fragment like H-Gly-Phe-N(Me)Met-NH₂.

The key steps in a typical solution-phase synthesis cycle include:

Coupling: The carboxyl group of one amino acid (or peptide fragment) is activated by a coupling reagent and then reacted with the free amino group of another. americanpeptidesociety.org

Deprotection: The temporary protecting group on the N-terminus of the newly elongated peptide is removed to allow for the next coupling reaction. mdpi.com

Purification: The intermediate peptide is purified after each step, often through crystallization or chromatography, to remove excess reagents and byproducts. sci-hub.se

One documented synthesis of an enkephalin analog involved a solution-phase method utilizing Boc for N-terminal protection and methyl ester for C-terminal protection, with coupling mediated by EDC·HCl and HOBt. mdpi.com A detailed protocol for the gram-scale liquid-phase synthesis of C-terminal-modified enkephalin analogues has been described using BOP-assisted coupling and Boc deprotection, a robust method for cost-effective production. sci-hub.se

Table 1: Example of a Solution-Phase Fragment Condensation Strategy for an Enkephalin Analog

| Step | Description | Reagents and Conditions |

| 1 | Synthesis of Dipeptide Fragment | Boc-Tyr-OH + H-D-Ala-OMe, EDC/HOBt, DMF |

| 2 | Deprotection of Dipeptide | TFA/DCM |

| 3 | Synthesis of Tripeptide Fragment | Boc-Gly-Phe-OH + H-Met-NH₂, BOP/HOBt, NMM, DMF |

| 4 | Deprotection of Tripeptide | TFA/DCM |

| 5 | Fragment Condensation | Boc-Tyr-D-Ala-OH + H-Gly-Phe-Met-NH₂, PyBOP/HOBt, DIPEA, DMF |

| 6 | Final Deprotection | High concentration TFA with scavengers |

| This table presents a generalized, illustrative strategy based on common practices in solution-phase peptide synthesis. |

Solid-Phase Peptide Synthesis Methods

Solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, has become the most common method for synthesizing peptides due to its efficiency and suitability for automation. mdpi.compeptide.comnih.gov In SPPS, the C-terminal amino acid is anchored to an insoluble polymer resin, and the peptide chain is assembled in a stepwise manner. peptide.com

For the synthesis of Metkephamid, which has a C-terminal amide, a suitable amide-forming resin such as Rink amide resin, Sieber amide resin, or PAL (peptide amide linker) resin would be employed. peptide.comnih.gov The synthesis proceeds from the C-terminus to the N-terminus.

A typical SPPS cycle using the Fmoc/tBu strategy involves:

Resin Swelling: The resin is swelled in a suitable solvent like DMF. peptide.com

Fmoc Deprotection: The Fmoc protecting group from the N-terminus of the growing peptide chain is removed using a base, typically a solution of piperidine (B6355638) in DMF. mdpi.comamericanpeptidesociety.org

Washing: The resin is washed thoroughly to remove the piperidine and byproducts.

Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent and added to the resin to react with the newly freed N-terminus. peptide.com

Washing: The resin is washed again to remove excess reagents and byproducts.

This cycle is repeated until the full peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail containing trifluoroacetic acid (TFA) and scavengers. peptide.com The synthesis of peptide C-terminal N-alkyl amides, relevant to the N-methyl methionine in Metkephamid, has been successfully demonstrated on a PAL-PEG-PS resin. nih.gov

Table 2: General Protocol for Solid-Phase Synthesis of a Peptide Amide (Fmoc/tBu Strategy)

| Step | Operation | Reagents/Solvents | Typical Duration |

| 1 | Resin Swelling | DMF | 15-30 min |

| 2 | Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 min |

| 3 | Washing | DMF, DCM, IPA | ~5 min |

| 4 | Coupling | Fmoc-amino acid, Coupling reagent (e.g., HBTU, HATU), Base (e.g., DIPEA) in DMF | 1-2 hours |

| 5 | Washing | DMF, DCM, IPA | ~5 min |

| 6 | Repeat Cycle | Steps 2-5 for each amino acid | Variable |

| 7 | Final Cleavage & Deprotection | TFA/TIS/H₂O (e.g., 95:2.5:2.5) | 2-4 hours |

| This table outlines a standard procedure. Specific conditions can vary based on the peptide sequence and scale. |

Protection and Deprotection Strategies in Synthesis

The success of both solution-phase and solid-phase peptide synthesis hinges on the use of protecting groups to prevent unwanted side reactions at the α-amino group of the N-terminus and at reactive amino acid side chains. peptide.comiris-biotech.de The two dominant strategies are the Boc/Bzl and Fmoc/tBu schemes. americanpeptidesociety.org

Boc/Bzl Strategy: This older method uses the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-protection and benzyl (B1604629) (Bzl)-based groups for semi-permanent side-chain protection. The Boc group is removed with a mild acid like TFA, while the side-chain groups and resin linkage are cleaved with a strong acid like liquid HF. americanpeptidesociety.org

Fmoc/tBu Strategy: This is the more common method today. It employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-protection and acid-labile groups like tert-butyl (tBu) for side-chain protection. americanpeptidesociety.org The Fmoc group is removed with piperidine, while the final cleavage from the resin and side-chain deprotection are accomplished with TFA. iris-biotech.de

For the specific amino acids in Metkephamid, the following protecting groups are commonly used:

Tyrosine (Tyr): The phenolic hydroxyl group is typically protected. In Fmoc chemistry, a tert-butyl (tBu) ether is standard. peptide.com In Boc chemistry, benzyl-based ethers like 2-bromobenzyloxycarbonyl (2-BrZ) or 2,6-dichlorobenzyl (2,6-Cl₂Bzl) are used. peptide.com

Methionine (Met): Methionine can often be used without side-chain protection. However, the thioether is susceptible to oxidation. To prevent this, the methionine can be introduced as the sulfoxide, Met(O), which can be reduced back to methionine after synthesis. nih.gov

N-Methyl Methionine (N(Me)Met): The secondary amine of an N-methylated amino acid presents a steric hindrance challenge during coupling. Special, highly efficient coupling reagents like HATU or PyAOP are often required. peptide.com N-methylation can be performed on the amino acid prior to synthesis or directly on the resin-bound peptide. google.comacs.orgnih.gov

Esterification and Amidation Techniques

The C-terminus of a peptide significantly influences its properties. While Metkephamid is a C-terminal amide, ester intermediates are crucial in its synthesis, and amidation is the final key step in many synthetic routes.

Esterification: C-terminal esterification is a common strategy in peptide synthesis. nih.gov In solution-phase synthesis, the C-terminal amino acid is often protected as a methyl or benzyl ester to prevent its participation in coupling reactions. mdpi.com For example, a protected intermediate of Metkephamid has been identified as Boc-Tyr-d-Ala-Gly-NMe-Phe-Met-OMe, a methyl ester. This ester is later converted to the amide. peptide.com Esterification can also be used to create prodrugs of peptides, increasing their lipophilicity and ability to cross cell membranes. sci-hub.se

Amidation: Many biologically active peptides, including Metkephamid, are C-terminally amidated. This modification neutralizes the negative charge of the C-terminal carboxylate, which can increase metabolic stability against carboxypeptidases and enhance receptor binding. ias.ac.in

In Solid-Phase Synthesis: The most direct method for preparing peptide amides is to use an amide-generating resin, such as a Rink Amide or PAL resin. peptide.comnih.gov Cleavage from these resins with acid directly yields the C-terminal amide.

In Solution-Phase Synthesis: Amidation can be achieved by ammonolysis of a peptide ester. This involves treating the C-terminal ester (e.g., a methyl ester) with ammonia (B1221849). Alternatively, the free carboxylic acid of the peptide can be coupled with ammonia or an ammonium (B1175870) salt (e.g., NH₄Cl) using standard peptide coupling reagents like TBTU. creative-peptides.com

Synthesis of Metkephamid Acetate (Ester) Analogs

The synthesis of analogs is a cornerstone of medicinal chemistry, aimed at improving the properties of a lead compound. Numerous analogs of enkephalins, the parent family of Metkephamid, have been synthesized to enhance stability, receptor selectivity, and bioavailability.

C-Terminal Ester Analogs: While the final Metkephamid product is an amide, analogs with a stable C-terminal ester have been synthesized for structure-activity relationship (SAR) studies. For example, enkephalin analogs have been synthesized where D-glucose is linked to the C-terminus via an ester bond. nih.gov These modifications explore how changes in hydrophilicity and steric bulk at the C-terminus affect opioid activity.

C-Terminal Amide Analogs: A wide variety of C-terminal amide analogs of enkephalins have been prepared. Modifications include the synthesis of simple alkylamides to increase hydrophobicity. ias.ac.in More complex amides have also been synthesized by coupling novel chemical moieties to the C-terminus to create multifunctional ligands. For instance, enkephalin-like tetrapeptides have been linked to an N-(3,4-dichlorophenyl)-N-(piperidin-4-yl)propionamide (DPP) moiety to create compounds with both opioid and monoamine transporter activity. nih.gov

Backbone and Side-Chain Analogs: Beyond the C-terminus, analogs of Metkephamid and other enkephalins have been synthesized with modifications throughout the peptide chain.

N-Methylation: The N-methylation of the Phe-Met peptide bond in Metkephamid is a key modification that enhances stability. Further N-methylation at other positions has been explored in other enkephalin analogs. rsc.org

D-Amino Acid Substitution: The substitution of Gly² with D-Ala in Metkephamid is crucial for preventing degradation by aminopeptidases. Other D-amino acid substitutions have been widely explored in enkephalin analogs. ias.ac.in

Cyclization: Cyclic analogs of enkephalins have been synthesized to constrain the peptide's conformation, which can lead to increased receptor selectivity and stability. Cyclization can be achieved side-chain to side-chain, for example, by forming a urea (B33335) bridge between two diamino acid residues. bibliotekanauki.pl

Table 3: Selected Examples of Synthesized Enkephalin Analogs

| Analog Structure | Type of Modification | Synthetic Goal |

| Tyr-D-Ala-Gly-Phe-Met-NH₂ | C-terminal Amidation | Increased stability against carboxypeptidases ias.ac.in |

| Tyr-D-Ala-Gly-MePhe-Met(O)-ol (FK 33-824) | N-methylation, C-terminal alcohol | Increased stability and analgesic activity ias.ac.in |

| [Leu⁵]enkephalin-O-Glucopyranose | C-terminal Ester (Glycoconjugate) | Modulate opioid activity and selectivity nih.gov |

| H-Dmt-D-Ala-Gly-Phe(p-F)-Ppp | C-terminal Amide (Complex Moiety) | Create multifunctional opioid/SNRI ligands sci-hub.se |

| Cyclic[D-Lys-Tyr-Gly-Gly-Lys]-NH₂ | Side-chain to side-chain cyclization | Increased conformational rigidity and stability bibliotekanauki.pl |

| This table provides examples of synthetic modifications applied to the enkephalin scaffold. |

Molecular Pharmacology of Metkephamid Acetate Ester

Receptor Activation and Signal Transduction Mechanisms

Agonist Activity and Intrinsic Efficacy at Opioid Receptor Subtypes

Metkephamid (B1676504) demonstrates potent agonist activity at both mu (μ)- and delta (δ)-opioid receptors, with binding affinities that are roughly equipotent. wikipedia.org It also displays high affinity for the kappa (κ)₃-opioid receptor subtype. wikipedia.org This mixed agonist profile is a key characteristic of its pharmacological action. The analgesic effects of metkephamid are understood to be mediated through its activity at both μ- and δ-opioid receptors. wikipedia.org

While initially considered to be a selective delta receptor agonist, further research revealed its significant interaction with mu receptors as well. nih.govnih.gov Studies comparing its effects on different pain models have shown that agents with significant mu and delta activity, such as metkephamid, exhibit a notable reduction in activity in visceral chemical pain tests (writhing) compared to cutaneous thermal tests (hot plate and tail-flick). researchgate.net

The intrinsic efficacy of metkephamid, which refers to its ability to activate a receptor upon binding, is evident from its potent analgesic properties observed in preclinical studies. nih.gov When administered directly into the lateral ventricles of the brain, it is significantly more potent than morphine as an analgesic. nih.gov This suggests a high intrinsic efficacy at the opioid receptors mediating analgesia.

Table 1: Agonist Activity of Metkephamid Acetate (B1210297) at Opioid Receptor Subtypes

| Receptor Subtype | Activity | Binding Affinity | Reference |

| Mu (μ) | Agonist | Roughly equipotent with delta | wikipedia.org |

| Delta (δ) | Agonist | Roughly equipotent with mu | wikipedia.orgnih.gov |

| Kappa (κ)₃ | Agonist | High affinity | wikipedia.org |

Functional Selectivity and Biased Agonism Considerations

The concept of functional selectivity, or biased agonism, posits that a ligand can preferentially activate certain intracellular signaling pathways over others at the same receptor. frontiersin.orgwikipedia.org This can lead to a pharmacological profile where a drug elicits a specific subset of the receptor's effects. For opioid receptors, this has significant implications, as different pathways are associated with therapeutic effects (like analgesia) versus adverse effects. frontiersin.orgmdpi.com

In the context of metkephamid, its dual agonism at μ- and δ-opioid receptors is a primary consideration. The simultaneous activation of both receptor types may contribute to its unique pharmacological profile. mdpi.com While the specific signaling pathways preferentially activated by metkephamid have not been as extensively characterized as some newer compounds, the principle of biased agonism provides a framework for understanding its effects. For instance, the activation of G protein-mediated signaling is typically associated with analgesia, while β-arrestin-2 recruitment has been linked to some of the undesirable side effects of opioids. frontiersin.orgmdpi.com The development of ligands that are "biased" towards G protein pathways is an active area of research aimed at creating safer analgesics. frontiersin.orgwikipedia.org

Modulation of Receptor Function and Allosteric Interactions

The interaction of metkephamid with opioid receptors can be modulated by other factors. For example, sigma (σ) receptors, which are not considered classical opioid receptors, can influence the activity of opioid drugs. Antagonists of sigma₁ receptors have been shown to enhance the intrinsic activity of opioids, suggesting a potential modulatory role. nih.gov While direct studies on the allosteric modulation of opioid receptors by metkephamid are not extensively detailed in the provided search results, the principle of allosteric modulation, where a ligand binds to a site on the receptor distinct from the primary (orthosteric) binding site to alter receptor function, is a known mechanism for other opioid ligands.

Structure Activity Relationships Sar of Metkephamid Acetate Ester and Its Analogs

Impact of Amino Acid Sequence Modifications

The potency and stability of enkephalin analogs are highly sensitive to changes in their amino acid sequence. Modifications at the N-terminus, C-terminus, and within the peptide backbone are crucial strategies to protect against enzymatic degradation and to modulate receptor affinity and selectivity. mdpi.commdpi.com

A primary challenge with natural enkephalins is their rapid degradation by peptidases. The Tyr¹-Gly² bond is particularly susceptible to cleavage by aminopeptidases. royalsocietypublishing.org A key strategy to overcome this instability is the substitution of the L-amino acid at position 2 with a D-amino acid.

In Metkephamid (B1676504), the glycine (B1666218) (Gly) at position 2 is replaced with a D-alanine (D-Ala). wikipedia.org This substitution provides steric hindrance, effectively shielding the Tyr¹-D-Ala² peptide bond from enzymatic attack by aminopeptidases. royalsocietypublishing.org This single modification dramatically increases the metabolic stability and, consequently, the in vivo activity and duration of action of the peptide. royalsocietypublishing.orgmdpi.comiiitd.edu.in Studies comparing native enkephalins with their D-Ala²-substituted counterparts consistently demonstrate that this modification leads to a significant potentiation of biological activity and a longer half-life. royalsocietypublishing.orgnih.gov While native [Met]enkephalin has a half-life of mere seconds, the modifications in Metkephamid, including the D-Ala² substitution, extend its half-life to approximately 60 minutes. wikipedia.org

| Compound | Sequence | Key Modification | Relative Stability/Activity |

|---|---|---|---|

| [Met]enkephalin | Tyr-Gly-Gly-Phe-Met | None (Native Peptide) | Low (Rapidly degraded by aminopeptidases) royalsocietypublishing.orgwikipedia.org |

| [D-Ala², Met]enkephalinamide | Tyr-D-Ala-Gly-Phe-Met-NH₂ | Gly² → D-Ala²; C-terminal amidation | High (Resistant to aminopeptidase (B13392206) cleavage) royalsocietypublishing.orgnih.gov |

| Metkephamid | Tyr-D-Ala-Gly-Phe-(N-Me)Met-NH₂ | Gly² → D-Ala²; N-Me-Met⁵; C-terminal amidation | Very High (Multiple modifications enhance stability) wikipedia.org |

The termini of peptide chains are hotspots for peptidase activity. Therefore, modifications at these positions are critical for creating drug-like molecules. mdpi.com

N-Terminus: The N-terminal tyrosine residue is indispensable for opioid activity, often referred to as the "message" of the pharmacophore, as its phenolic hydroxyl group is essential for receptor binding. nih.govnih.gov While adding amino acids or certain chemical groups to the N-terminal amine can sometimes be tolerated, modifications that block or significantly alter the free amine of Tyr¹, such as acetylation, generally lead to a substantial loss of activity. annualreviews.org However, specific substitutions like an Nα-guanidyl group have been shown to improve affinity, potency, and stability. iiitd.edu.in

C-Terminus: The C-terminus of native enkephalins is a free carboxylic acid, which is a target for carboxypeptidases. Metkephamid features a C-terminal amide (-CONH₂), a common modification that protects the peptide from this degradation pathway. wikipedia.orgwallachlab.com This amidation eliminates the negative charge of the carboxylate group, which can also influence membrane permeability and receptor interaction. mdpi.com Simple C-terminal esterification is another strategy that has been shown to increase lipophilicity and metabolic stability. mdpi.com

Tyrosine (Tyr¹): As mentioned, the N-terminal Tyr¹ is absolutely critical. Its structure is thought to mimic the phenolic portion of morphine, allowing it to engage with a key recognition site in the opioid receptor. wikipedia.orgnih.gov Any replacement of Tyr¹ or modification of its phenolic hydroxyl group results in a dramatic loss of opioid activity. nih.gov

Phenylalanine (Phe⁴): The aromatic side chain of phenylalanine at position 4 is a key component of the "address" domain, which contributes to receptor affinity and selectivity. nih.gov The spatial relationship between the Tyr¹ and Phe⁴ side chains is considered fundamental for high-affinity binding. Modifications at this position, such as halogenation of the phenyl ring, have been used to fine-tune receptor selectivity and affinity, sometimes increasing affinity for δ-opioid receptors. nih.govnih.gov

Methionine (Met⁵): In Metkephamid, the methionine residue is N-methylated on its amide nitrogen (N(Me)Met). wikipedia.orgwallachlab.com This modification serves two purposes: it further increases resistance to peptidase cleavage at the Phe⁴-Met⁵ bond and introduces a conformational constraint that can influence the peptide's preferred three-dimensional structure and receptor binding profile.

Conformational Analysis and Receptor Interaction

The enhanced activity of stabilized analogs like Metkephamid is not solely due to increased metabolic resistance but also to their ability to adopt and maintain a specific three-dimensional conformation favored by the opioid receptor.

It is widely proposed that flexible linear peptides like enkephalins must adopt a specific folded conformation to bind effectively to their G protein-coupled receptors. royalsocietypublishing.org Spectroscopic and computational studies suggest that a common active conformation involves a β-turn, often centered around the Gly²-Gly³ or D-Ala²-Gly³ sequence. royalsocietypublishing.orgnih.gov This turn brings the critical aromatic rings of Tyr¹ and Phe⁴ into close proximity, creating a spatial arrangement that resembles the tyramine (B21549) and phenyl moieties of rigid opiate alkaloids like morphine. The substitution with a D-amino acid at position 2 is believed to not only confer stability but also to promote the formation of this receptor-favored folded structure. royalsocietypublishing.org NMR studies on flexible enkephalin analogs in solution indicate they exist in multiple extended conformations, but upon receptor interaction, they are stabilized into the required folded state. nih.gov

Molecular modeling, including docking and molecular dynamics simulations, has become an invaluable tool for understanding the SAR of Metkephamid and its analogs at an atomic level. mdpi.comresearchgate.net These computational methods allow researchers to visualize how these peptides fit into the binding pockets of μ (mu) and δ (delta) opioid receptors.

Computational models have helped to rationalize experimental findings. For instance, docking studies show the N-terminus of enkephalin analogs interacting with conserved residues (like Aspartate) within the receptor's binding pocket, similar to how classical opiates bind. mdpi.comnih.gov These models can predict how modifications, such as D-amino acid substitution or N-methylation, alter the peptide's conformation and its interactions with specific receptor amino acids. researchgate.net Template-based alignment modeling and other approaches are used to build structural correlations and analyze the SAR of novel analogs, guiding the design of new ligands with desired multifunctional profiles, such as mixed receptor agonism or antagonism. nih.govresearchgate.net

Design Principles for Enhanced Opioid Receptor Selectivity and Potency

The development of opioid peptides with improved potency and specific receptor selectivity is a key area of research. The goal is to create compounds with desired therapeutic actions while minimizing unwanted effects. The structure-activity relationships of enkephalin analogs like Metkephamid reveal several design principles crucial for modulating affinity and activity at μ (mu) and δ (delta) opioid receptors.

While Metkephamid itself is a potent agonist at both μ- and δ-opioid receptors with roughly equipotent affinity, the principles learned from its structure and the study of other enkephalin analogs have guided the development of selective δ-agonists. wikipedia.org

Key structural features influencing δ-opioid receptor (DOR) selectivity include:

The Phenylalanine Residue at Position 4: The Phe⁴ residue is considered critical for DOR activity and selectivity in enkephalin-based peptides. mdpi.com

Conformational Constraints: Cyclization of the peptide chain, as seen in the highly δ-selective analog DPDPE (H-Tyr-c[D-Pen-Gly-Phe-D-Pen]-OH), creates a conformational constraint that favors interaction with the DOR. nih.govencyclopedia.pub

C-Terminal Modifications: The nature of the C-terminal can influence selectivity. While Metkephamid has a C-terminal amide, which contributes to stability, other modifications can steer the molecule towards δ-selectivity. mdpi.comwallachlab.com

Substitution at Position 2: Replacing the Gly² residue with a D-amino acid, such as the D-Ala² in Metkephamid, generally enhances μ-opioid receptor (MOR) activity and can reduce DOR selectivity in many enkephalin analogs. mdpi.comnih.gov This highlights a design challenge where modifications for stability can sometimes counteract the goal of achieving high δ-selectivity.

The pursuit of selective δ-agonists is driven by the potential to produce analgesia with a different side-effect profile compared to traditional μ-agonists. nih.gov

Metkephamid is a prime example of a balanced, dual μ/δ-opioid receptor agonist. mdpi.comencyclopedia.pub This dual agonism is a deliberate design strategy aimed at potentially achieving synergistic effects. encyclopedia.pub The activation of both MOR and DOR is thought to contribute to its potent central analgesic effects. wikipedia.org

Strategies to achieve dual μ/δ agonism include:

Specific Amino Acid Substitutions: The combination of a D-amino acid at position 2 (D-Ala²) and modifications at the C-terminus, such as N-methylation and amidation in Metkephamid, results in a peptide that retains high affinity for both μ and δ receptors. wikipedia.orgnih.gov

Peptide Dimerization: The creation of dimeric peptides, such as Biphalin, represents another successful strategy for achieving potent μ/δ dual agonism. nih.gov

Modifying MOR-Selective Scaffolds: Starting with a MOR-selective peptide like morphiceptin (B1676752) and introducing specific substitutions, such as with β²- or β³-amino acids, can introduce DOR agonist activity, thereby creating multifunctional ligands. mdpi.comencyclopedia.pub

The rationale for developing dual agonists is that the simultaneous activation of DORs may modulate the effects of MOR activation, potentially leading to improved therapeutic outcomes. encyclopedia.pub

Table 1: Opioid Receptor Activity Profile of Metkephamid and Reference Peptides

| Compound | Primary Opioid Receptor Activity | Selectivity Profile | Reference |

|---|---|---|---|

| Metkephamid | μ- and δ-Agonist | Roughly equipotent at μ and δ receptors; non-selective. | wikipedia.orggovinfo.gov |

| [Met]enkephalin | μ- and δ-Agonist | Less selective endogenous peptide, parent of Metkephamid. | wikipedia.org |

| Morphine | μ-Agonist | Selective for the μ-opioid receptor. | nih.govnih.gov |

| DPDPE | δ-Agonist | Highly selective for the δ-opioid receptor. | nih.gov |

| Biphalin | μ- and δ-Agonist | Superpotent dual μ/δ agonist. | nih.gov |

Relationship between Structure and Enzymatic Stability

A significant challenge in the development of peptide-based drugs is their rapid degradation by enzymes (proteases/peptidases). Metkephamid was specifically designed to overcome this limitation, exhibiting high stability against proteolytic degradation compared to its parent peptide, [Met]enkephalin. wikipedia.org

The enhanced enzymatic stability of Metkephamid is attributed to several key structural modifications:

D-Alanine at Position 2: The substitution of the natural L-Glycine with D-Alanine at the second position is a crucial modification. nih.gov This D-amino acid sterically hinders the action of aminopeptidases, which typically cleave the Tyr¹-Gly² peptide bond in natural enkephalins.

N-Methylation at Position 5: The nitrogen atom of the methionine residue at position 5 is methylated. This N-methylation protects the Phe⁴-(N-Me)Met⁵ peptide bond from cleavage by peptidases.

C-Terminal Amide: The carboxylic acid at the C-terminus is replaced with an amide group (-NH₂). wallachlab.com This modification protects the peptide from degradation by carboxypeptidases.

Despite these stability-enhancing features, Metkephamid is still subject to metabolism. Studies have shown that its metabolic inactivation primarily occurs through the cleavage of the N-terminal tyrosine residue, a process mediated by membrane-bound aminopeptidases in the gut wall's brush border. umich.edunih.gov The rate of this degradation varies depending on the intestinal segment. nih.gov Furthermore, after absorption, a portion of Metkephamid can undergo first-pass metabolism in the liver. nih.gov

Table 2: Structural Modifications in Metkephamid and Their Role in Enzymatic Stability

| Structural Modification (Compared to [Met]enkephalin) | Position | Effect on Stability | Reference |

|---|---|---|---|

| Substitution of Gly with D-Ala | 2 | Increases resistance to aminopeptidases. | nih.gov |

| N-methylation of Methionine | 5 | Protects the preceding peptide bond from cleavage. | wikipedia.org |

| C-terminal Amidation | 5 | Increases resistance to carboxypeptidases. | wallachlab.com |

Preclinical Pharmacological Research on Metkephamid Acetate Ester

In Vitro Pharmacological Characterization

Receptor Binding Assays in Membrane Preparations and Cell Lines

Metkephamid (B1676504) acetate (B1210297) has demonstrated a distinct profile in receptor binding assays, exhibiting high affinity for multiple opioid receptors. Studies using rat brain homogenates have shown that metkephamid interacts competitively with both μ (mu) and δ (delta) opioid receptors. wikipedia.org203.250.218 It displays roughly equipotent affinity for these two receptor types. wikipedia.orgbiocat.com Specifically, displacement studies with radiolabeled ligands such as ³H-dihydromorphine (for μ receptors) and ³H-D-Ala²-D-Leu⁵-enkephalin (for δ receptors) have indicated that metkephamid has a high affinity for the high-affinity binding component of both receptor types, often referred to as the μ₁ site. 203.250.218

Furthermore, metkephamid has been shown to possess a similarly high affinity for the κ₃ (kappa) opioid receptor subtype. wikipedia.orgebiohippo.com This broad-spectrum affinity for multiple opioid receptors is a key characteristic of its in vitro pharmacological profile.

Table 1: Opioid Receptor Binding Affinity of Metkephamid Acetate

| Receptor Subtype | Binding Affinity | Reference Ligands Displaced | Tissue Preparation |

|---|---|---|---|

| μ (mu) | High, equipotent with delta | ³H-dihydromorphine | Rat brain homogenates |

| δ (delta) | High, equipotent with mu | ³H-D-Ala²-D-Leu⁵-enkephalin | Rat brain homogenates |

Cellular Assays for Receptor Activation and Signaling

As a potent agonist, metkephamid acetate effectively activates opioid receptors, initiating downstream signaling pathways. wikipedia.orgbiocat.com While specific data from GTPγS binding assays or cAMP modulation studies for metkephamid are not extensively detailed in the provided search results, its classification as a potent agonist implies that it would effectively stimulate GTP binding to G proteins and inhibit adenylyl cyclase activity, characteristic actions of opioid receptor agonists. wikipedia.orgoup.com The analgesic effects observed in vivo are attributed to its agonist activity at both μ and δ opioid receptors. wikipedia.orgnih.gov

Enzymatic Degradation Studies in Biological Matrices

A significant advantage of metkephamid over endogenous enkephalins is its enhanced stability against enzymatic degradation. wikipedia.org The structural modifications, including the presence of a D-amino acid (D-Ala) at the second position and N-methylation at the C-terminus, protect the peptide from rapid breakdown by proteases. wikipedia.orgwallachlab.comnih.gov

Studies investigating its stability have shown that while endogenous [Met]enkephalin has a half-life of only a few seconds in vivo, metkephamid exhibits a substantially longer half-life of nearly 60 minutes. wikipedia.org Research on its degradation in various biological matrices has been conducted. For instance, in studies with rat brush border membrane vesicles (BBMV), it was noted that the enzymatic degradation of metkephamid was strongly diminished at a low pH. umich.edu Furthermore, certain polymers like carbomer (0.5% w/v) have been shown to inhibit the degradation of metkephamid in BBMV preparations. researchgate.net In blood plasma, specific collection procedures, such as keeping samples on ice, have been shown to prevent the degradation of metkephamid. umich.edu

In Vivo Research Models of Efficacy

Animal Models for Analgesia Assessment (e.g., hot-plate test, tail-flick test, acetic acid-induced writhing test)

Metkephamid acetate has demonstrated potent, centrally-mediated analgesic effects in various animal models. wikipedia.org These models are crucial for assessing the potential therapeutic efficacy of analgesic compounds.

Hot-Plate Test: This test measures the response latency of an animal to a thermal stimulus. wikipedia.org Centrally acting analgesics, like metkephamid, are effective in this test. wikipedia.org Studies have shown that agents with significant mu and delta activity, such as metkephamid, show prominent activity in the hot-plate test. researchgate.netresearchgate.net

Tail-Flick Test: Similar to the hot-plate test, the tail-flick test assesses the animal's reflexive response to a thermal stimulus applied to the tail. wikipedia.org This test is also sensitive to centrally acting analgesics. nih.gov Metkephamid has been shown to be effective in this model. researchgate.netresearchgate.net

Acetic Acid-Induced Writhing Test: This model evaluates visceral pain by inducing abdominal constrictions with an injection of acetic acid. nih.gov Opioids are known to suppress this response. researchgate.net Interestingly, agents with both significant mu and delta activity, like metkephamid, have been observed to have a prominent reduction in activity in the writhing test compared to the hot-plate and tail-flick tests. researchgate.netresearchgate.net

The analgesic effects of metkephamid are believed to be mediated through its action on both μ and δ receptors. nih.gov

Table 2: Efficacy of Metkephamid Acetate in Animal Models of Analgesia

| Animal Model | Type of Pain | Efficacy of Metkephamid Acetate |

|---|---|---|

| Hot-Plate Test | Thermal | Effective |

| Tail-Flick Test | Thermal | Effective |

Central Nervous System Penetration Studies in Animal Models (e.g., Blood-Brain Barrier Transit)

A critical feature of metkephamid acetate is its ability to penetrate the blood-brain barrier (BBB) upon systemic administration. wikipedia.org This is a significant advantage for a peptide-based therapeutic, as many peptides are unable to cross the BBB effectively. wallachlab.com The rapid penetration of metkephamid into the central nervous system allows it to exert its potent analgesic effects. wikipedia.org Evidence for its central activity comes from studies showing that it is significantly more potent when administered directly into the lateral ventricles of the brain compared to systemic administration. nih.gov Furthermore, its ability to suppress plasma vasopressin in human volunteers after intramuscular administration provides indirect evidence of its action on central opioid receptors in the hypothalamus. wallachlab.comnih.gov

Gastrointestinal Function Studies in Animal Models (e.g., gastric acid secretion, stress ulcer models)

Research in animal models has demonstrated that Metkephamid exerts significant effects on gastrointestinal function. In studies using conscious rats, Metkephamid was found to block cold-restraint stress ulcers and reduce gastric ulcers induced by absolute ethanol. nih.gov Furthermore, at specific dose ranges, it was observed to decrease basal gastric acid secretion. nih.gov

These gastrointestinal effects are thought to be mediated by both central and peripheral delta-opioid receptors. nih.gov Investigations into the intestinal degradation and absorption of Metkephamid in rats revealed that the peptide is metabolized by membrane-bound enzymes in the brush border of the small intestine, with the extent of metabolism varying by intestinal segment. umich.edu No metabolism of the compound was observed in the colon. umich.edu

Table 1: Effects of Metkephamid on Gastrointestinal Functions in Rats

| Parameter Studied | Model | Observed Effect | Reference |

|---|---|---|---|

| Stress Ulcer | Cold-Restraint Stress | Significant blockage of ulcer formation | nih.gov |

| Gastric Ulcers | Absolute Ethanol-Induced | Significant reduction in ulcer formation | nih.gov |

Studies on Seizure Threshold Modulation in Animals

Preclinical studies have indicated that Metkephamid can modulate the seizure threshold in animals. It has been reported to raise the seizure threshold, an effect that is considered unusual for standard opioid analgesics. wikipedia.org The dose-dependent effects of Metkephamid on the formation of stress ulcers have been shown to parallel its effects against maximal electroshock seizures in animal models. nih.gov This suggests a potential link between the mechanisms mediating its gastrointestinal responses and its influence on seizure activity. nih.gov The endogenous opioid system, in general, is known to be involved in the modulation of the seizure threshold. nih.govoup.com

Comparative Pharmacology with Other Opioid Peptides and Non-Peptidic Opioids

Metkephamid is a synthetic analog of [Met]enkephalin with the amino acid sequence Tyr-D-Ala-Gly-Phe-(N-Me)-Met-NH2. wikipedia.org Structural modifications, including a D-Alanine residue, N-methylation, and a C-terminus amide, confer high stability against proteolytic degradation compared to its parent peptide, [Met]enkephalin, which has a half-life of only seconds. wikipedia.orgwallachlab.com In contrast, Metkephamid has a half-life of approximately 60 minutes. wikipedia.org

Pharmacologically, Metkephamid acts as a potent agonist at both μ- (mu) and δ- (delta) opioid receptors with roughly equal affinity. wikipedia.org It also demonstrates high affinity for the κ₃- (kappa-3) opioid receptor subtype. wikipedia.org Its analgesic potency, when administered directly into the lateral ventricles of the brain, is at least 100 times greater than that of morphine. nih.gov This potent central analgesic effect is believed to be mediated through its action on δ-receptors, possibly in conjunction with μ-receptors. nih.gov

In comparison to the highly selective μ-opioid receptor agonist DAMGO, which was also designed as a stable analog of Met-enkephalin, Metkephamid displays a broader receptor profile with its equipotent μ- and δ-agonism. wallachlab.com Unlike morphine, which is a classic non-peptidic opioid, Metkephamid's activity at δ-receptors is thought to contribute to a different side-effect profile. wikipedia.org Studies have shown that while ingestion of morphine solutions in mice leads to tolerance to morphine's analgesic effects, it also produces cross-tolerance to the analgesic effects of Metkephamid, indicating some overlap in their mechanisms of action, likely at the μ-opioid receptor. nih.gov

Table 2: Comparative Receptor Binding Profile

| Compound | Primary Receptor Affinity | Notes | Reference |

|---|---|---|---|

| Metkephamid | μ-opioid (equipotent), δ-opioid (equipotent), κ₃-opioid | Synthetic pentapeptide analog of [Met]enkephalin. | wikipedia.org |

| [Met]enkephalin | δ-opioid > μ-opioid | Endogenous opioid peptide with a very short half-life. | wikipedia.org |

| Morphine | μ-opioid | Classic non-peptidic opioid alkaloid. | nih.govnih.gov |

| DAMGO | μ-opioid (selective) | Synthetic peptide analog of Met-enkephalin. | wallachlab.com |

| Morphiceptin (B1676752) | μ-opioid (selective) | Synthetic peptide used as a tool in early opioid research. | wallachlab.com |

Research on Dissociation of Analgesic Mechanisms from Other Opioid-Related Effects in Animal Models

A significant area of preclinical research on Metkephamid has focused on the dissociation of its potent analgesic effects from the typical adverse effects associated with conventional μ-opioid agonists. nih.gov This dissociation is largely attributed to its significant activity at δ-opioid receptors. wikipedia.org

Clinical trials and preclinical data suggest that Metkephamid has a reduced tendency to produce respiratory depression, tolerance, and physical dependence when compared to standard opioid analgesics like morphine. wikipedia.orgnih.gov While it produces strong, centrally-mediated analgesia, some of its other observed effects, such as sensations of heaviness in the extremities, are considered atypical for traditional opioids. wikipedia.org The ability to distinguish between morphine's analgesic and respiratory depressant effects has been a long-standing goal in opioid research. nih.gov The development of compounds like Metkephamid, which engage multiple opioid receptor types, represents a strategy to achieve a better separation between desired analgesia and unwanted side effects. mdpi.comfrontiersin.org Animal models of tolerance have shown incomplete cross-tolerance between morphine and other opioids, supporting the concept that different opioids may act through distinct receptor mechanisms to produce analgesia. nih.govamegroups.org

Table of Mentioned Compounds

| Compound Name |

|---|

| Metkephamid acetate (ester) |

| [Met]enkephalin |

| Morphine |

| DAMGO |

| Morphiceptin |

| Naloxone |

| Fentanyl |

| Buprenorphine |

| Naltrindole |

| Methadone |

| Oxycodone |

| Codeine |

Biochemical and Enzymatic Metabolism of Metkephamid Acetate Ester

Pathways of Enzymatic Cleavage and Inactivation

The primary route of metabolic inactivation for Metkephamid (B1676504) involves the enzymatic cleavage of its peptide bonds. This process is largely mediated by specific proteases and peptidases present in various tissues.

Role of Proteases and Peptidases (e.g., aminopeptidases, enkephalinase)

The metabolic breakdown of Metkephamid is predominantly initiated by aminopeptidases. umich.eduoup.comoup.comnih.gov Specifically, aminopeptidase (B13392206) N has been identified as a key enzyme responsible for the cleavage of the N-terminal tyrosine residue. oup.comoup.comnih.gov This inactivation process can be hindered by peptidase inhibitors such as puromycin (B1679871) and bacitracin. oup.comoup.comnih.gov Studies using the aminopeptidase M inhibitor puromycin showed a significant increase in Metkephamid absorption, highlighting the crucial role of this enzyme in its degradation. nih.gov Another aminopeptidase M inhibitor, bestatin, also effectively reduced the degradation of Metkephamid before absorption. nih.gov In contrast, thiorphan, an enkephalinase inhibitor, did not show any effect on the absorption of Metkephamid, suggesting that enkephalinase plays a minimal role in its intestinal metabolism. nih.gov

Identification of Metabolites

The principal metabolic pathway of Metkephamid results in the formation of two main fragments. The enzymatic cleavage of the N-terminal peptide bond releases tyrosine and a tetrapeptide. oup.comoup.comnih.gov This tetrapeptide has been identified as D-Ala-Gly-Phe-N-Me-Met-NH₂. umich.eduoup.comoup.com The rates of Metkephamid degradation and tyrosine formation have been observed to be similar, indicating that the cleavage of the N-terminal amino acid is the dominant degradation pathway. oup.com

Stability Studies in Biological Systems (In Vitro and In Vivo)

The stability of Metkephamid has been evaluated in various biological matrices, both in laboratory settings (in vitro) and within living organisms (in vivo), to determine its resistance to metabolic breakdown.

Stability in Plasma and Serum

In blood, Metkephamid exhibits a greater stability than its parent compound, [Met]enkephalin, which has a half-life of only a few seconds in vivo. wikipedia.org In contrast, Metkephamid has a terminal elimination half-life of approximately 19 minutes following intravenous administration in rats. umich.edu When blood samples were handled with the addition of sodium fluoride-EDTA solution, no degradation of Metkephamid was observed. umich.edu However, studies comparing peptide stability in serum and plasma have shown that peptides are generally degraded faster in serum than in plasma. researchgate.net The binding of Metkephamid to plasma proteins, such as albumin, can also influence its metabolism. uomustansiriyah.edu.iqnih.gov It has been reported that 44% to 49% of Metkephamid is bound to albumin. uomustansiriyah.edu.iq This binding can protect the peptide from enzymatic degradation, as it is implied that only the free, unbound fraction of Metkephamid is available for metabolism in the liver. nih.gov

Stability in Tissue Homogenates (e.g., brain, liver, intestinal brush border membrane)

The stability of Metkephamid varies significantly across different tissues. In the intestine, the peptide is metabolized by membrane-bound enzymes in the brush border membrane. umich.edu The extent of this metabolic inactivation is site-dependent, decreasing from the jejunum to the ileum, with no metabolism observed in the colon. umich.edu Studies using isolated brush-border membrane vesicles from the rat intestine have confirmed that the primary metabolic event is the cleavage of the N-terminal peptide bond by aminopeptidase N. oup.comoup.comnih.gov In contrast, degradation by cytosolic enzymes was found to be negligible. umich.edu

A liver perfusion study in rats demonstrated that the liver also plays a role in the first-pass metabolism of Metkephamid. nih.gov It was concluded that the peptide is hydrolyzed enzymatically at the surface of hepatocytes or endothelial cells of microvessels, rather than being taken up by the hepatocytes themselves. nih.gov The fraction of intact Metkephamid recovered after a single pass through the liver was approximately 40% under protein-free conditions, but this increased to 70-75% when bovine serum albumin was added to the perfusate, further supporting the protective role of protein binding. nih.gov

Influence of Structural Modifications on Metabolic Stability

The enhanced metabolic stability of Metkephamid compared to natural enkephalins is a direct result of specific structural modifications. wikipedia.orgwallachlab.com The substitution of the naturally occurring L-amino acid with a D-Alanine at the second position confers significant resistance to degradation by aminopeptidases. wallachlab.comnih.gov This is because peptidases are stereospecific and struggle to recognize and cleave peptide bonds involving D-amino acids. wallachlab.com

Furthermore, the amidation of the C-terminus and the N-methylation of the methionine residue also contribute to its increased stability. wallachlab.com These modifications protect the peptide from the action of carboxypeptidases and other peptidases that would otherwise cleave the C-terminal end. wallachlab.comoup.com The combination of these modifications results in a peptide that is significantly more resistant to proteolytic degradation, leading to a longer biological half-life and increased potential for systemic activity. wikipedia.org

Intestinal Absorption and Degradation Mechanisms

The oral bioavailability of peptide-based drugs like Metkephamid acetate (B1210297) is primarily limited by two factors: poor permeability across the intestinal epithelium and extensive degradation by enzymes in the gastrointestinal tract.

Studies on the intestinal permeability of Metkephamid, the active form of Metkephamid acetate, have revealed site-dependent absorption. Research utilizing a single-pass perfusion technique in rats has demonstrated that the dimensionless wall permeability (Pw*) varies along the length of the intestine. The highest permeability is observed in the ileum, followed by the jejunum and the colon. nih.gov

Despite having permeability characteristics that would theoretically suggest complete bioavailability if no metabolism occurred, the actual systemic availability of Metkephamid after oral administration is exceedingly low, at approximately 0.22%. nih.gov This stark difference underscores the dominant role of intestinal metabolism in limiting its absorption.

Further investigations into its absorptive transport have shown that Metkephamid can be taken up into the intravesicular space of brush-border membrane vesicles, indicating that the intact peptide can be transported across the intestinal brush border membrane. nih.gov This transport appears to be a first-order process, with no evidence of involvement from known intestinal peptide carrier systems. nih.gov

Table 1: Site-Dependent Intestinal Wall Permeability of Metkephamid in Rats

| Intestinal Segment | Dimensionless Wall Permeability (Pw*) (Mean ± SE) |

|---|---|

| Ileum | 1.91 ± 0.24 |

| Jejunum | 1.64 ± 0.34 |

| Colon | 0.67 ± 0.38 |

Data from single-pass perfusion studies in rats. nih.gov

The primary barrier to the systemic uptake of Metkephamid following oral administration is its rapid degradation by enzymes located in the intestinal wall. The metabolic inactivation of this pentapeptide occurs through contact with membrane-bound enzymes within the brush border membrane of enterocytes. nih.govumich.edu

The extent of this metabolic activity is not uniform throughout the intestine; it decreases distally along the intestinal tract. nih.govumich.edu The most significant enzymatic degradation occurs in the small intestine, while no metabolic activity against Metkephamid has been detected in the colon. nih.gov Studies using isolated brush-border membranes from rat intestines have identified the specific enzymatic process responsible for Metkephamid's breakdown. The primary metabolic pathway is the cleavage of the N-terminal peptide bond, which results in the formation of tyrosine and a tetrapeptide fragment (D-Ala-Gly-Phe-N-Me-Met-NH2). nih.gov This hydrolytic activity is attributed to aminopeptidase N. nih.gov The inactivation of Metkephamid by this enzyme can be inhibited by various peptidase inhibitors, including puromycin and bacitracin, as well as certain dipeptides. nih.gov

Interestingly, while being highly susceptible to membrane-bound peptidases, Metkephamid has been shown to be completely resistant to degradation by proteases of pancreatic origin, such as trypsin and chymotrypsin. acs.org

Table 2: Metabolic Fate of Metkephamid in the Intestine

| Location | Key Enzymes | Metabolic Action | Resulting Metabolites |

|---|---|---|---|

| Small Intestine (Brush Border Membrane) | Aminopeptidase N | Cleavage of N-terminal peptide bond | Tyrosine, D-Ala-Gly-Phe-N-Me-Met-NH2 |

| Colon | - | No significant metabolism observed | - |

Data compiled from studies on rat intestinal brush-border membrane vesicles. nih.gov

Given the challenges of poor stability and low permeability, research has focused on strategies to improve the oral delivery of peptide drugs like Metkephamid. These strategies can be broadly categorized into modifying the peptide structure and altering the delivery system.

One proposed approach is to modify the peptide's structure to increase its resistance to enzymatic degradation. nih.gov This could involve chemical modifications at the N- or C-terminus, as has been done with Metkephamid itself to provide stability against many other proteases. wikipedia.org

Another key strategy is to deliver the compound to an intestinal segment with lower enzymatic activity. nih.govnih.gov Since Metkephamid shows no degradation in the colon, colonic delivery has been explored as a viable option to bypass the highly enzymatic environment of the small intestine. nih.gov Studies have shown that Metkephamid is relatively stable in the bacterial environment of the colon, with a degradation half-life of 14.9 hours in an anaerobic colon metabolism model. nih.gov

The co-administration of enzyme inhibitors is another avenue of investigation. By blocking the activity of enzymes like aminopeptidase N, it is possible to increase the amount of intact peptide available for absorption. nih.govnih.gov

Finally, the use of permeation enhancers in formulations is a common strategy to improve the transport of poorly absorbed drugs across the intestinal epithelium. These enhancers can reversibly modulate the barrier function of the intestinal mucosa, thereby facilitating drug absorption. google.com For peptide drugs, formulation within lipid-based nanocarriers, such as self-emulsifying drug delivery systems (SEDDS), is also being explored to protect the peptide from degradation and enhance its absorption. researchgate.net Modeling of the simultaneous metabolism and transport kinetics suggests that strategies aimed at decreasing the peptide's affinity for metabolizing enzymes (increasing Km), reducing the concentration of these enzymes (e.g., through site-specific delivery), or increasing the absorption velocity could improve the fraction of the peptide that is absorbed. nih.gov

Analytical Methodologies for Research on Metkephamid Acetate Ester

Chromatographic Techniques for Detection and Quantification

Chromatography is a cornerstone for the analysis of Metkephamid (B1676504) acetate (B1210297), providing the high resolution required to separate the peptide from complex biological components and to quantify it with precision.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the quantification of Metkephamid. The technique can be coupled with different detectors, with fluorescence detection being particularly sensitive for this peptide.

In a typical research setting, Metkephamid and its primary metabolite, tyrosine, are assayed using a Waters HPLC system equipped with pumps, an automatic sampler, and both scanning fluorescence and UV absorbance detectors. umich.edu For fluorescence detection, which offers high sensitivity, samples are analyzed at an excitation wavelength of 330 nm and an emission wavelength of 443 nm. umich.edu The minimum detectable concentration of Metkephamid in blood using this method has been reported to be 10 ng/mL. umich.edu

The chromatographic separation is commonly achieved using a reversed-phase column with a gradient elution system. A stepwise gradient might involve a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like methanol (B129727). umich.edu For instance, a method could use a mobile phase of phosphate buffer (pH 6.9) and methanol, starting with a 37:63 ratio and stepping up the methanol concentration to 70% to elute the compounds of interest. umich.edu Purity assessment can also be conducted via HPLC with UV detection, for example, at a wavelength of 230 nm. google.com

Interactive Table: Example HPLC-Fluorescence Method Parameters for Metkephamid Analysis

| Parameter | Value | Reference |

|---|---|---|

| Column | Reversed-Phase | umich.edu |

| Mobile Phase A | Phosphate Buffer (pH 6.9) | umich.edu |

| Mobile Phase B | Methanol | umich.edu |

| Gradient | Stepwise: 37% A (0-7.5 min), 30% A (7.6-14.5 min) | umich.edu |

| Flow Rate | 1.5 mL/min | umich.edu |

| Fluorescence Detection | Ex: 330 nm, Em: 443 nm | umich.edu |

| Retention Time (Metkephamid) | 9.5 min | umich.edu |

| Minimum Detectable Conc. | 10 ng/mL (in blood) | umich.edu |

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable for the definitive identification of metabolites and for highly sensitive quantification. nih.gov This technique combines the separation power of LC with the mass-analyzing capability of MS, which provides information on the molecular weight and structure of the analytes. nih.gov

For peptide analysis, reversed-phase liquid chromatography (RPLC) using C18 columns is effective for separating the parent drug from its more polar metabolites. nih.gov The principal metabolite of Metkephamid resulting from the cleavage of the N-terminal peptide bond is tyrosine. umich.eduresearchgate.net LC-MS/MS can confirm the identity of tyrosine and other potential tetrapeptide fragments by comparing their mass spectra and retention times to those of reference standards. nih.govresearchgate.net

Furthermore, LC-MS/MS is a validated method for the quantitative determination of the acetate counter-ion in pharmaceutical peptide preparations. nih.gov A method using a reversed-phase C18 column with an acidic mobile phase, followed by post-column infusion of an ammonium (B1175870) hydroxide (B78521) solution, allows for the monitoring of acetate ions in negative polarity mass spectrometry. nih.gov Such methods demonstrate high linearity, with correlation coefficients (r²) of 0.9999, and excellent accuracy and precision (RSD < 5%), showcasing the power of LC-MS/MS for quality control and quantitative analysis of peptide salts like Metkephamid acetate. nih.gov

Immunoassays for Peptide Detection (e.g., Radioimmunoassay)

Immunoassays, particularly radioimmunoassay (RIA), provide an alternative and highly sensitive method for the detection and quantification of peptides like Metkephamid. These assays utilize the specific binding of an antibody to the target peptide.

RIA has been employed in detailed regional analyses of the brain to determine the concentration of enkephalin-like peptides. researchgate.net This methodology is sensitive enough to measure the release of these neuropeptides from brain tissue slices, supporting research into their function as neurotransmitters. researchgate.net In such assays, a radiolabeled version of the peptide competes with the unlabeled peptide in the sample for a limited number of antibody binding sites. The amount of radioactivity measured is inversely proportional to the concentration of the peptide in the sample. While not specific to Metkephamid in the provided literature, the technique is directly applicable to it as a derivative of [Met]enkephalin. wikipedia.org Quantitative assessment using radioimmunoassay has been shown to be effective in measuring enkephalin release from cells. acs.org

Spectroscopic Methods for Structural Elucidation and Purity Assessment (e.g., NMR)

Spectroscopic methods are critical for the definitive structural elucidation of newly synthesized peptide analogues and for assessing the purity of the final compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool in this regard.

The complete structural characterization of peptide-based compounds often involves a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques. googleapis.comgoogleapis.com

¹H NMR provides information about the chemical environment of protons, confirming the presence of specific amino acid residues and the integrity of the peptide backbone. nih.gov

¹³C NMR complements ¹H NMR by providing data on the carbon skeleton of the molecule. google.com

2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between atoms, allowing for the complete assignment of all proton and carbon resonances and confirming the amino acid sequence. googleapis.comgoogle.com

ROESY (Rotating-frame Overhauser Effect Spectroscopy) can provide information about the three-dimensional structure of the peptide in solution by detecting protons that are close in space. google.com

NMR is also used to assess purity, although it is sometimes considered less accurate than HPLC for this purpose without rigorous validation. google.com It can, however, be invaluable for identifying and characterizing impurities and for studying phenomena such as peptide aggregation or the presence of cis/trans isomers, which can occur at proline residues. nih.govresearchgate.net

Interactive Table: NMR Techniques in Metkephamid Acetate Research

| Technique | Application | Reference |

|---|---|---|

| ¹H NMR | Confirms amino acid composition, assesses purity | nih.gov |

| ¹³C NMR | Characterizes the carbon framework | google.com |

| COSY | Establishes proton-proton bond connectivity | googleapis.comgoogle.com |

| HSQC | Correlates directly bonded protons and carbons | googleapis.comgoogle.com |

| HMBC | Establishes long-range proton-carbon connectivity | googleapis.comgoogle.com |

| ROESY | Provides information on 3D structure (inter-proton distances) | google.com |

Method Development for Biological Sample Analysis

Analyzing Metkephamid in biological samples such as blood, plasma, or tissue perfusates requires robust method development that addresses sample preparation, extraction, and prevention of enzymatic degradation.

A key first step is sample preparation. For blood samples, this often involves transferring the sample to tubes containing anticoagulants (e.g., heparin, EDTA) and enzyme inhibitors (e.g., sodium fluoride) to prevent degradation of the peptide by proteases present in the blood. umich.edu The samples are typically kept on ice immediately after collection. umich.edu

The extraction of Metkephamid from the biological matrix is necessary to remove interfering substances. A common procedure involves protein precipitation followed by liquid-liquid extraction. For instance, after adding an internal standard, sodium chloride and an ammonium acetate buffer (pH 9) can be added to the blood sample, followed by extraction with an organic solvent. umich.edu

The developed analytical method must be validated for its intended use. This includes establishing the minimum detectable concentration, linearity, precision, and accuracy. For example, a validated HPLC method for Metkephamid in blood had within-day and between-day coefficients of variation of less than 5% and 10%, respectively. umich.edu In vitro models, such as Caco-2 cell monolayers, are also used to develop methods for studying intestinal permeability and transport, often employing LC-MS/MS for quantification due to its high sensitivity and selectivity. researchgate.net

Interactive Table: Example Sample Preparation Protocol for Metkephamid in Blood

| Step | Procedure | Purpose | Reference |

|---|---|---|---|

| 1. Collection | Withdraw blood into tubes with heparin, EDTA, and NaF. | Anticoagulation and enzyme inhibition. | umich.edu |

| 2. Internal Standard | Add internal standard solution. | For accurate quantification. | umich.edu |

| 3. Salting Out | Add sodium chloride. | To increase the ionic strength and facilitate extraction. | umich.edu |

| 4. pH Adjustment | Add ammonium acetate buffer (pH 9). | To optimize the extraction of the analyte. | umich.edu |

| 5. Extraction | Perform liquid-liquid extraction with an organic solvent. | To isolate the analyte from the biological matrix. | umich.edu |

| 6. Analysis | Analyze the organic phase by HPLC or LC-MS. | Detection and quantification. | umich.edu |

Theoretical Considerations and Future Research Trajectories

Advancements in Opioid Receptor Subtype Understanding

The landscape of opioid pharmacology has evolved significantly from the initial classification of mu (μ), delta (δ), and kappa (κ) receptors. core.ac.ukwikipedia.org Current research recognizes a more complex system involving multiple receptor subtypes, splice variants, and the potential for receptor dimerization. core.ac.ukcriver.comresearchgate.net Metkephamid (B1676504) is characterized as a potent agonist with roughly equipotent affinity for both μ- and δ-opioid receptors (MOR, DOR). nih.govwikipedia.org This balanced MOR/DOR agonist profile is a key feature of its pharmacological character. nih.govnih.gov

Further research has identified additional receptor interactions. Notably, Metkephamid also demonstrates high affinity and subtype selectivity for the κ3-opioid receptor, a less characterized subtype, highlighting its utility in exploring non-classical opioid pathways. nih.govwikipedia.org The understanding of receptor subtypes has been further refined by molecular biology, which, despite pharmacological evidence for multiple subtypes, has only identified a single gene for each of the main MOR, DOR, and KOR classes. core.ac.uk This discrepancy is partly explained by phenomena such as the alternative splicing of the mu-opioid receptor gene (OPRM1), which generates multiple receptor isoforms from a single gene. researchgate.net This genetic complexity creates a diverse array of receptor proteins that can account for the varied pharmacological profiles of opioid ligands.

The structural determinants for receptor selectivity in opioid peptides are also an area of intense study. For instance, the C-terminal region of a peptide is often critical for conferring selectivity for δ or κ receptors over μ receptors. nih.govnih.gov The development of ligands like Metkephamid, with its specific amino acid substitutions and modifications, provides chemical tools to probe these structure-activity relationships and deepen the understanding of how ligands interact with the nuanced architecture of different receptor subtypes. nih.govnih.gov

| Receptor Type | Activity | Relative Affinity |

|---|---|---|

| Mu (μ) Opioid Receptor | Potent Agonist | High |

| Delta (δ) Opioid Receptor | Potent Agonist | High (Equipotent to Mu) |

| Kappa-3 (κ3) Opioid Receptor | Agonist | High Affinity & Selectivity |

Application of Computational Drug Design (CADD) for Metkephamid Acetate (B1210297) (Ester) Analogs

While specific CADD studies on Metkephamid acetate were not found, the principles of computational drug design are highly relevant for designing novel analogs based on its structure. CADD utilizes computational tools to model, predict, and optimize the interactions between a ligand and its biological target, thereby accelerating the drug discovery process. criver.com For a peptide like Metkephamid, an analog of Met-enkephalin, CADD can be applied through two primary strategies: structure-based drug design (SBDD) and ligand-based drug design (LBDD). nih.gov

Structure-Based Drug Design (SBDD): With the increasing availability of high-resolution crystal and cryo-electron microscopy (cryo-EM) structures of opioid receptors, SBDD has become a powerful tool. nih.gov This approach involves docking virtual libraries of Metkephamid analogs into the three-dimensional structure of the μ, δ, or κ receptors. mdpi.commtak.hunrfhh.com Molecular dynamics simulations can then be used to study the stability of the peptide-receptor complex and predict binding affinities. core.ac.uknih.gov These simulations provide insights into the key amino acid residues within the receptor that interact with the peptide, allowing for the rational design of new analogs with enhanced potency, selectivity, or modified signaling properties. mtak.hu

Ligand-Based Drug Design (LBDD): In the absence of a high-resolution receptor structure, or as a complementary approach, LBDD methods can be employed. nih.gov This strategy relies on the knowledge of existing active ligands. By analyzing a series of known Met-enkephalin analogs and their corresponding biological activities, a quantitative structure-activity relationship (QSAR) model can be developed. nih.govmdpi.com Pharmacophore modeling, another LBDD technique, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for binding and activity. nih.gov This pharmacophore can then be used to screen for new molecules or guide the modification of the Metkephamid backbone to create novel analogs with desired pharmacological profiles. For example, computational studies on enkephalin analogs have been used to analyze binding affinity at the δ-opioid receptor, providing a framework for designing more selective compounds. researchgate.net

Exploration of Novel Delivery Systems for Peptide Opioids in Research

A primary challenge in the therapeutic application of peptide-based compounds is their inherent poor bioavailability, resulting from low membrane permeability and rapid enzymatic degradation. researchgate.net Metkephamid was specifically designed to overcome some of these limitations, exhibiting enhanced stability and an ability to penetrate the central nervous system. nih.govwikipedia.org However, the broader field of peptide opioid research continues to explore novel delivery systems to further improve their utility. These systems are critical for enabling consistent and controlled exposure in research settings.

Several innovative strategies are under investigation:

Nanotechnology-based Systems: Polymeric nanoparticles, liposomes, and solid lipid nanoparticles can encapsulate peptides, protecting them from degradation and facilitating their transport across biological barriers. mdpi.comnih.govnih.gov These carriers can be engineered for targeted delivery and controlled release, which is invaluable for long-term pharmacological studies. nih.gov